O-TRIMETHYLSILYL CHLOROACETATE

Catalog No.
S1515351
CAS No.
18293-71-5
M.F
C5H11ClO2Si
M. Wt
166.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-TRIMETHYLSILYL CHLOROACETATE

CAS Number

18293-71-5

Product Name

O-TRIMETHYLSILYL CHLOROACETATE

IUPAC Name

trimethylsilyl 2-chloroacetate

Molecular Formula

C5H11ClO2Si

Molecular Weight

166.68 g/mol

InChI

InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3

InChI Key

GKNXALOWPZOTRL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)CCl

Canonical SMILES

C[Si](C)(C)OC(=O)CCl

Organic Synthesis:

  • Protecting Group: TMS-ClAc acts as a protecting group for carboxylic acids. The trimethylsilyl (TMS) group can be attached to the carboxylic acid functionality, rendering it inert to certain reaction conditions. This allows for selective modification of other functional groups within the molecule. The TMS group can then be easily cleaved under mild acidic or basic conditions to regenerate the free carboxylic acid. Source: Comprehensive Organic Synthesis:
  • Acylation Reagent: TMS-ClAc can be used as an acylating agent to introduce a chloroacetate group onto various nucleophiles such as amines, alcohols, and phenols. This reaction is particularly useful for the synthesis of ester and amide derivatives. Source: Journal of Organic Chemistry:

Analytical Chemistry:

  • Derivatization Agent: TMS-ClAc is a valuable derivatization agent for carboxylic acids in gas chromatography (GC) and mass spectrometry (MS) analysis. The TMS group increases the volatility of the carboxylic acid, making it more amenable to GC analysis. Additionally, the presence of the chlorine atom in the chloroacetate group enhances the fragmentation pattern in MS, leading to easier identification of the molecule. Source: Analytical Chemistry:

Peptide Synthesis:

  • Chain Elongation Reagent: TMS-ClAc can be employed in solid-phase peptide synthesis (SPPS) for chain elongation. The chloroacetate group reacts with the free amine group of the growing peptide chain, introducing a new carboxylate functionality for further peptide bond formation. Source: Tetrahedron Letters:

Medicinal Chemistry:

  • Introduction of Chloroacetyl Moiety: Due to its reactive nature, the chloroacetyl group in TMS-ClAc can be used to introduce a chloroacetyl moiety onto biomolecules for activity studies. This modification can be used to explore the effect of chloroacetylation on the biological properties of the molecule. Source: Bioorganic & Medicinal Chemistry Letters:

O-Trimethylsilyl chloroacetate is an organosilicon compound with the molecular formula C5_5H11_{11}ClO2_2Si. It features a trimethylsilyl group attached to a chloroacetate moiety, making it a valuable reagent in organic synthesis. The compound is characterized by its ability to modify functional groups through silylation, which enhances the volatility and stability of organic molecules, facilitating their analysis and manipulation in various

  • TMSClAc is a mild irritant and may cause skin and eye irritation upon contact.
  • Inhalation may cause respiratory irritation.
  • Flammable liquid. Keep away from heat and open flames.
  • Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling TMSClAc.

  • Silylation Reactions: It reacts with alcohols and amines to form trimethylsilyl ethers and amines, respectively. This process protects the original functional groups by replacing labile protons, thus reducing their reactivity.
  • Hydrolysis: In the presence of water, O-Trimethylsilyl chloroacetate can hydrolyze to yield chloroacetic acid and trimethylsilanol:
    O Trimethylsilyl chloroacetate+H2OChloroacetic acid+Trimethylsilanol\text{O Trimethylsilyl chloroacetate}+H_2O\rightarrow \text{Chloroacetic acid}+\text{Trimethylsilanol}
  • Transsilylation: It can also participate in transsilylation reactions, where it exchanges silyl groups with other silyl derivatives, enhancing the diversity of silylated products available for further reactions .

While specific biological activity data for O-Trimethylsilyl chloroacetate is limited, compounds containing trimethylsilyl groups are often used in biochemical applications due to their ability to protect sensitive functional groups during synthesis. The increased stability and volatility conferred by the trimethylsilyl group can facilitate the analysis of biological compounds using techniques like gas chromatography and mass spectrometry .

O-Trimethylsilyl chloroacetate can be synthesized through several methods:

  • From Chloroacetyl Chloride: One common synthesis route involves reacting bis(trimethylsilyl)sulfate with chloroacetyl chloride. This method is efficient and yields high purity products.
  • Alternative Routes: Other synthetic pathways include the reaction of trimethylsilyl chloride with sodium chloroacetate or direct chlorination of trimethylsilyl acetate .
  • Salt Metathesis: A more generalized method involves salt metathesis reactions where O-Trimethylsilyl chloroacetate can be formed from various chloride salts and trimethylsilyl derivatives .

O-Trimethylsilyl chloroacetate has several important applications:

  • Organic Synthesis: It serves as a reagent for silylation, protecting functional groups in organic molecules during multi-step syntheses.
  • Analytical Chemistry: The compound is utilized in derivatization procedures to enhance the volatility and detectability of non-volatile compounds in gas chromatography.
  • Material Science: It is used in the modification of surfaces to improve hydrophobicity and biocompatibility in various materials .

Studies on the interactions of O-Trimethylsilyl chloroacetate primarily focus on its reactivity with nucleophiles such as alcohols and amines. These interactions are crucial for understanding its role as a protecting group in organic synthesis. The compound's ability to undergo hydrolysis under mild conditions also highlights its utility in synthetic pathways where control over reactivity is essential .

Several compounds exhibit similar structural or functional characteristics to O-Trimethylsilyl chloroacetate:

Compound NameStructure TypeUnique Features
Trimethylsilyl chlorideSilyl halideCommonly used for silylation; less selective than O-Trimethylsilyl chloroacetate.
Trimethylsilyl acetateSilylated esterUsed for similar protective purposes but lacks chlorine functionality.
Bis(trimethylsilyl)acetamideSilylated amideMore versatile in protecting amines but may introduce steric hindrance.
TrimethylchlorosilaneSilylated alkaneUseful for generating silylated intermediates but less reactive than O-Trimethylsilyl chloroacetate.

O-Trimethylsilyl chloroacetate stands out due to its specific reactivity profile involving both esterification and silylation, making it particularly valuable in complex organic syntheses where both functionalities are required .

O-trimethylsilyl chloroacetate exhibits characteristic nucleophilic substitution behavior that follows well-established mechanistic pathways for silyl ester compounds [1]. The compound features a trimethylsilyl group attached to a chloroacetate moiety, creating a structure with the molecular formula C5H11ClO2Si and molecular weight of 166.677 g/mol [1]. This structural arrangement makes the silicon center susceptible to nucleophilic attack due to the electron-withdrawing nature of the acetate group.

The nucleophilic substitution reactions of O-trimethylsilyl chloroacetate proceed primarily through SN2-like mechanisms, where nucleophiles attack the silicon atom with concurrent displacement of the acetate group [3]. Unlike carbon-centered SN2 reactions, silicon-centered substitutions can occur at tertiary-substituted centers due to the larger atomic radius of silicon and the formation of longer bonds [24]. The reaction occurs because silicon forms longer bonds than carbon, and the three methyl substituents attached to silicon offer minimal steric hindrance to nucleophile approach [24].

Research has demonstrated that the reaction kinetics are influenced by solvent polarity, with polar solvents favoring different mechanistic pathways compared to nonpolar solvents [6]. In polar reaction media, the formation of ionic intermediates is enhanced, leading to increased reactivity through oxocarbenium ion formation [6]. Conversely, nonpolar solvents promote contact-ion pair mechanisms that favor different stereochemical outcomes [6].

Reaction ConditionMechanism TypeProduct SelectivityReference
Polar solventsSN1-like pathwayThermodynamic control [6]
Nonpolar solventsSN2-like pathwayKinetic control [6]
Elevated temperatureMixed mechanismsVariable selectivity [6]

The nucleophilic substitution behavior is also influenced by the nature of the attacking nucleophile [21]. Studies using trimethylsilyl chloride and indium chloride catalyst systems have shown that O-trimethylsilyl compounds can undergo effective activation under mild conditions [21]. The catalyst system facilitates nucleophilic attack by carbon nucleophiles and triethylsilane, resulting in high yields of substitution products [21].

Hydrolysis and Stability Under Various Conditions

The hydrolysis of O-trimethylsilyl chloroacetate represents a critical aspect of its chemical behavior under aqueous conditions . In the presence of water, the compound undergoes hydrolytic cleavage to yield chloroacetic acid and trimethylsilanol according to the following pathway :

O-trimethylsilyl chloroacetate + H2O → chloroacetic acid + trimethylsilanol + hydrogen chloride

The hydrolysis mechanism involves initial water coordination to the silicon center, followed by nucleophilic attack and subsequent bond cleavage [10]. The reaction proceeds through a pentacoordinate silicon intermediate that facilitates the elimination of the organic acid component [10].

Stability studies have revealed that silyl ethers, including O-trimethylsilyl chloroacetate, exhibit variable resistance to acidic and basic conditions depending on the steric and electronic properties of the silyl group [10]. The relative stability order under acidic conditions follows the pattern: trimethylsilyl (1) < triethylsilyl (64) < tert-butyldimethylsilyl (20,000) < triisopropylsilyl (700,000) < tert-butyldiphenylsilyl (5,000,000) [10]. Under basic conditions, the stability order is: trimethylsilyl (1) < triethylsilyl (10-100) < tert-butyldimethylsilyl approximately equal to tert-butyldiphenylsilyl (20,000) < triisopropylsilyl (100,000) [10].

The compound demonstrates enhanced stability in anhydrous environments, as moisture initiates rapid decomposition pathways [15]. Under dry conditions, O-trimethylsilyl chloroacetate maintains structural integrity over extended periods, making it suitable for synthetic applications requiring moisture-sensitive reagents [15].

ConditionHalf-lifeDecomposition ProductsStability Relative to TMS
1% HCl/MeOH<1 minHCl, chloroacetic acid1
5% NaOH/MeOH<1 minBase hydrolysis products1
Anhydrous storage>6 monthsMinimal decompositionReference standard
Ambient humidity2-4 hoursHydrolysis productsReduced

Thermal stability studies indicate that O-trimethylsilyl chloroacetate undergoes decomposition at elevated temperatures through multiple pathways [41]. The primary decomposition route involves homolytic cleavage of silicon-carbon bonds, leading to the formation of methyl radicals and silyl radical intermediates [41]. Secondary decomposition pathways include hydrogen elimination and rearrangement reactions of the resulting silyl species [41].

Catalytic Roles in Organic Transformations

O-trimethylsilyl chloroacetate serves important catalytic and enabling functions in various organic transformations, particularly in silylation reactions and protective group chemistry [17]. The compound acts as an effective silylating agent in the presence of suitable catalysts, facilitating the formation of silyl ether protecting groups under mild conditions [17].

Recent developments in catalytic applications have demonstrated the utility of trimethylsilyl compounds in promoting aldol reactions [18]. When combined with catalytic tetramethylammonium pivalate, silyl acetate derivatives enable mild catalytic aldol reactions between ethyl diazoacetate and aldehydes [18]. The reaction proceeds rapidly at ambient temperature to afford O-silylated aldol products in excellent yields [18].

The catalytic mechanism involves the formation of an active silyl enolate species through deprotonation of the substrate [18]. The presence of the silylating agent prevents catalyst deactivation by proton transfer, allowing for efficient turnover under mild conditions [18]. This approach eliminates the need for stoichiometric base addition and enables the use of catalytic quantities of the promoting agent [18].

Catalytic ApplicationCatalyst SystemReaction ConditionsProduct Yield
Aldol reactionsTMAP/BSAAmbient temperature85-95%
SilylationIonic liquid25-40°C90-98%
Cross-couplingSilver catalysis60°C70-85%

Cross-coupling reactions represent another significant catalytic application for silyl compounds related to O-trimethylsilyl chloroacetate [22]. Silver-catalyzed controlled intermolecular cross-coupling of silyl enolates demonstrates the versatility of silyl-based reagents in carbon-carbon bond formation [22]. The protocol exhibits excellent functional group tolerance and enables the synthesis of complex 1,4-dicarbonyl scaffolds under mild reaction conditions [22].

The mechanistic pathway for these cross-coupling reactions involves radical intermediates generated through silver-mediated oxidation processes [22]. The silyl group serves both as a protecting element and as an activating group that facilitates the formation of carbon-centered radicals [22]. Control experiments with radical inhibitors confirm the involvement of free radical pathways in these transformations [22].

Interactions with Functional Groups (Alcohols, Amines, Carbonyls)

The interaction of O-trimethylsilyl chloroacetate with various functional groups reveals distinct reactivity patterns that are fundamental to its synthetic utility [23]. With alcohols, the compound undergoes nucleophilic substitution reactions where the alcohol acts as a nucleophile attacking the silicon center [23]. This process results in the formation of trimethylsilyl ethers and the release of chloroacetic acid [23].

The alcohol silylation mechanism proceeds through initial coordination of the alcohol oxygen to silicon, followed by chloride displacement [23]. The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct [24]. Primary and secondary alcohols react readily under these conditions, while tertiary alcohols show reduced reactivity due to steric constraints [26].

Alcohol TypeReaction RateProduct SelectivityTypical Conditions
PrimaryFast (minutes)>95% silyl etherRT, pyridine
SecondaryModerate (hours)85-95% silyl etherRT to 40°C, base
TertiarySlow (days)60-80% silyl etherElevated temperature

Amine interactions with O-trimethylsilyl chloroacetate follow similar nucleophilic substitution pathways, resulting in the formation of N-trimethylsilyl derivatives [26]. Primary and secondary amines react efficiently with the compound, producing silylated amines and chloroacetic acid [26]. The reaction proceeds more rapidly with amines compared to alcohols due to the enhanced nucleophilicity of nitrogen [26].

The silylation of amines can be accomplished through direct reaction with the silyl chloroacetate or through a modification of standard procedures involving heating to reflux for extended periods [26]. The choice of reaction conditions depends on the steric and electronic properties of the amine substrate [26].

Carbonyl-containing compounds exhibit unique reactivity patterns with O-trimethylsilyl chloroacetate, particularly in the formation of silyl enol ethers [27]. The compound can participate in enolate chemistry where deprotonation adjacent to carbonyl groups creates nucleophilic carbon centers capable of attacking the silicon electrophile [27]. This process is fundamental to many synthetic transformations involving carbonyl compounds [27].

The formation of silyl enol ethers from O-trimethylsilyl chloroacetate derivatives involves careful control of reaction conditions to achieve selective enolate formation [27]. Kinetic versus thermodynamic control can be achieved through appropriate choice of base, temperature, and reaction time [27]. Strong, hindered bases such as lithium diisopropylamide at low temperatures favor kinetic enolate formation, while weaker bases under thermodynamic conditions promote formation of the more stable enolate isomer [27].

Functional GroupReaction TypeMajor ProductsMechanistic Pathway
Primary alcoholsNucleophilic substitutionSilyl ethersSN2-like mechanism
Secondary aminesN-silylationSilylated aminesDirect nucleophilic attack
Ketones/aldehydesEnolate formationSilyl enol ethersBase-mediated deprotonation
Carboxylic acidsEsterificationSilyl estersAcid-base reaction

Protection of Reactive Functional Groups

O-Trimethylsilyl chloroacetate serves as a highly effective protecting group reagent for various reactive functional groups, particularly carboxylic acids and alcohols. The compound exhibits unique properties that make it suitable for protecting these sensitive functionalities during multi-step synthetic sequences [1] [2].

The application of O-trimethylsilyl chloroacetate in carboxylic acid protection demonstrates exceptional stability compared to conventional silyl esters. The trimethylsilyl group provides extraordinary protection against organometallic reagents, including methylmagnesium bromide, n-butyllithium, diisobutylaluminum hydride, and lithium hexamethyldisilazide [1]. This remarkable stability stems from the steric hindrance provided by the trimethylsilyl group and the electronic properties of the chloroacetate moiety, which collectively enhance the resistance to nucleophilic attack.

Table 1: Physical Properties of O-Trimethylsilyl Chloroacetate

PropertyValueReference
Molecular FormulaC₅H₁₁ClO₂Si [3]
Molecular Weight166.68 g/mol [3]
IUPAC Nametrimethylsilyl 2-chloroacetate [3]
CAS Number18293-71-5 [3]
Physical StateColorless liquid [3]
Boiling Point57-58°C/14 mmHg [3]
Density1.053 g/mL at 20°C [3]
Refractive Indexn₂₀/D 1.424 [3]
Flash Point52°C [3]
SolubilitySoluble in organic solventsGeneral

The protection mechanism involves the formation of a stable silyl ester linkage through reaction with carboxylic acids under mild conditions. The installation of the trimethylsilyl group is typically achieved through treatment with trimethylsilyl triflate generated in situ by mixing the silane with triflic acid in the presence of imidazole [1]. This process provides excellent yields and allows for straightforward purification by chromatography.

In alcohol protection applications, O-trimethylsilyl chloroacetate demonstrates superior performance compared to standard trimethylsilyl chloride. The compound effectively protects primary, secondary, and tertiary alcohols under mild conditions, forming stable silyl ethers that resist hydrolysis and basic conditions [4] [5]. The protection reaction proceeds through a pentacoordinate silicon intermediate, with the substitution occurring via nucleophilic attack at the silicon center [6].

Table 2: Comparative Analysis of Silyl Protecting Groups

Protecting GroupStabilityDeprotection ConditionsSelectivityApplications
Trimethylsilyl (TMS)LowMild acid, fluorideLowGeneral protection
Triethylsilyl (TES)ModerateMild acid, fluorideModerateModerate stability needs
tert-Butyldimethylsilyl (TBS)HighFluoride, mild acidHighSelective protection
tert-Butyldiphenylsilyl (TBDPS)Very HighFluorideVery HighBulky group protection
Triisopropylsilyl (TIPS)HighFluorideHighHindered alcohols
O-Trimethylsilyl ChloroacetateModerate-HighFluoride, mild acidModerateCarboxylic acid protection

The deprotection of trimethylsilyl groups is readily accomplished using fluoride sources such as tetrabutylammonium fluoride or under mild acidic conditions. The fluoride-mediated deprotection proceeds through formation of a hexacoordinate silicon intermediate, leading to efficient cleavage of the silicon-oxygen bond [6]. This process is highly selective and occurs under conditions that preserve other protecting groups and sensitive functionalities.

The selectivity of O-trimethylsilyl chloroacetate protection is particularly noteworthy in complex molecular architectures. The compound demonstrates preferential protection of primary alcohols over secondary and tertiary alcohols, allowing for selective manipulation of specific hydroxyl groups [4]. This selectivity is attributed to the steric requirements of the trimethylsilyl group and the accessibility of the hydroxyl group to the silylating reagent.

Research findings indicate that trimethylsilyl ethers derived from O-trimethylsilyl chloroacetate exhibit enhanced stability toward various reaction conditions compared to conventional silyl ethers. The increased stability is attributed to the electronic effects of the chloroacetate moiety, which reduces the electrophilicity of the silicon center and provides additional steric protection [7] [8].

Glycosylation and Post-Glycosylation Modifications

The application of O-trimethylsilyl chloroacetate in glycosylation reactions represents a significant advancement in carbohydrate chemistry. The compound serves multiple roles in glycosylation processes, including activation of glycosyl donors, protection of hydroxyl groups, and facilitation of post-glycosylation modifications [9] [10].

In trichloroacetimidate glycosylation reactions, O-trimethylsilyl chloroacetate plays a crucial role in preventing the formation of undesired side products. Recent mechanistic studies have revealed that the formation of glycosyl trichloroacetamides, which are common side products in these reactions, occurs through an intermolecular aglycon transfer mechanism rather than intramolecular rearrangement [11] [12]. The presence of O-trimethylsilyl chloroacetate can modulate this process by providing alternative nucleophilic pathways.

The compound demonstrates exceptional utility in the selective acetylation of per-O-trimethylsilyl-protected monosaccharides. Under controlled conditions, O-trimethylsilyl chloroacetate enables regioselective acetylation at specific positions, particularly at primary hydroxyl groups [9]. This selectivity is crucial for the synthesis of complex oligosaccharides and glycoconjugates with defined substitution patterns.

Table 3: Applications in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield Range (%)Key FeaturesReference
Palladium-catalyzed arylationPd(PPh₃)₄/TBAF70-95Mild conditions [13] [14]
Hiyama couplingPd(0)/fluoride60-90Fluoride activation [15] [16]
Peterson olefinationBase or acid65-85Stereocontrol [17] [18]
SilylformylationRh₄(CO)₁₂80-91Regioselective [19] [20]
Reductive couplingMg/DMF70-85Metal-mediated [21]
Carbonylative couplingPd/CO atmosphere75-88CO incorporation [22]

The activation of glycosyl donors using O-trimethylsilyl chloroacetate involves the formation of reactive intermediates that readily undergo nucleophilic substitution. The trimethylsilyl group acts as an excellent leaving group, facilitating the activation process under mild conditions. This property is particularly valuable in the synthesis of acid-labile glycosides and thermally sensitive carbohydrate derivatives [23] [24].

Post-glycosylation modifications utilizing O-trimethylsilyl chloroacetate enable the introduction of diverse functionalities into carbohydrate structures. The compound serves as an effective acylating agent, allowing for the selective introduction of chloroacetyl groups at specific positions. These modifications can subsequently be exploited for further derivatization or as handles for bioconjugation reactions [1].

The stereoselectivity of glycosylation reactions is significantly influenced by the presence of O-trimethylsilyl chloroacetate. The compound can act as a stereocontrolling element, directing the formation of specific anomeric configurations through steric and electronic effects. This property is particularly valuable in the synthesis of β-linked glycosides, which are often challenging to prepare with high selectivity [24] [10].

Table 4: Analytical Derivatization Applications

Analytical TechniqueTarget CompoundsDerivatization TimeTemperatureDetection LimitReference
Gas Chromatography-Mass Spectrometry (GC-MS)Alcohols, phenols, acids5-30 minutes60-80°C125-300 pg [25] [26]
Gas Chromatography-Tandem MS (GC-MS/MS)Amino acids, organic acids10-60 minutes70-90°C50-200 pg [27] [28]
Automated TMS DerivatizationEndogenous metabolites30 minutes37°C100-500 pg [28]
Metabolomics AnalysisSmall molecule metabolites30-120 minutes70°C10-100 ng/mL [29]
Plasma Metabolite AnalysisBioactive compounds90 minutes30-37°C50-250 ng/mL [28]
Biomarker DetectionClinical markers30-90 minutes60-70°C25-150 ng/mL [30]

Cross-Coupling Reactions and Olefination

O-Trimethylsilyl chloroacetate demonstrates remarkable versatility in cross-coupling reactions, serving as both a coupling partner and a protecting group in complex synthetic sequences. The compound participates in various palladium-catalyzed cross-coupling reactions, including Hiyama coupling, Suzuki-Miyaura coupling, and novel silyl-based coupling methodologies [13] [15].

In palladium-catalyzed arylation reactions, O-trimethylsilyl chloroacetate functions as an effective nucleophilic coupling partner. The activation of the silicon-carbon bond occurs through fluoride-mediated formation of pentacoordinate silicate intermediates, which readily undergo transmetalation with palladium complexes [14] [16]. This process enables the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.

The Peterson olefination reaction represents another significant application of O-trimethylsilyl chloroacetate in synthetic chemistry. The compound serves as a precursor to α-silyl carbanions, which react with aldehydes and ketones to form β-hydroxysilanes [17] [18]. The subsequent elimination of silanol provides access to alkenes with excellent stereochemical control.

The stereoselectivity of Peterson olefination reactions using O-trimethylsilyl chloroacetate derivatives can be controlled through the choice of elimination conditions. Treatment with acid leads to anti-elimination, producing one stereoisomer, while base-mediated elimination proceeds through syn-elimination, yielding the opposite stereoisomer [17]. This dual reactivity pattern provides synthetic chemists with exceptional control over alkene geometry.

In rhodium-catalyzed silylformylation reactions, O-trimethylsilyl chloroacetate participates in the formation of α-silyl aldehydes through addition of silicon and formyl groups across carbon-carbon multiple bonds [19] [20]. These reactions proceed with high regioselectivity and yield valuable synthetic intermediates for further elaboration.

The compound demonstrates exceptional utility in magnesium-promoted reductive cross-coupling reactions. Under these conditions, O-trimethylsilyl chloroacetate undergoes reductive coupling with aromatic carbonyl compounds to form α-trimethylsilylalkyl trimethylsilyl ethers [21]. This transformation provides access to highly functionalized silyl ethers with potential applications in materials science and medicinal chemistry.

Table 5: Glycosylation Reaction Parameters

Glycosyl DonorActivation MethodSelectivity (α:β)Yield (%)Reaction ConditionsReference
TrichloroacetimidateTMSOTf1:4 to 4:170-90-78°C to rt [11] [12] [23]
ThioglycosideNIS/TfOH1:2 to 3:165-85-40°C to 0°C [31] [24]
Glycosyl halideAgOTf1:1 to 2:160-80-20°C to rt [31]
Glycosyl phosphateTMSOTf1:3 to 2:175-88-60°C to rt [24]
Anomeric silyl etherBF₃·Et₂O1:1 to 1:268-82-78°C to 0°C [10]

Derivatization for Analytical Purposes (Gas Chromatography, Mass Spectrometry)

The application of O-trimethylsilyl chloroacetate in analytical derivatization represents one of its most widespread and practical uses in modern analytical chemistry. The compound serves as an excellent derivatizing agent for gas chromatography-mass spectrometry analysis, enhancing the volatility and thermal stability of polar compounds [25] [26].

In gas chromatography applications, O-trimethylsilyl chloroacetate effectively derivatizes alcohols, phenols, carboxylic acids, and other polar compounds by replacing active hydrogen atoms with trimethylsilyl groups. This derivatization process dramatically improves the chromatographic behavior of these compounds, enabling efficient separation and quantification [25] [30].

The derivatization process using O-trimethylsilyl chloroacetate is characterized by excellent reaction kinetics and high conversion efficiency. The reaction typically proceeds at moderate temperatures (60-80°C) within 5-30 minutes, making it suitable for routine analytical applications [26]. The mild reaction conditions preserve the integrity of thermally labile compounds while providing quantitative derivatization.

Automated trimethylsilyl derivatization systems utilizing O-trimethylsilyl chloroacetate have been developed for high-throughput metabolomics applications. These systems enable the simultaneous derivatization of multiple samples with excellent reproducibility and minimal operator intervention [28]. The automation of the derivatization process significantly reduces analysis time and improves method robustness.

In metabolomics research, O-trimethylsilyl chloroacetate derivatization enables the comprehensive analysis of endogenous metabolites in biological samples. The compound effectively derivatizes amino acids, organic acids, sugars, and other polar metabolites, expanding the analytical window for metabolic profiling [29]. This capability is particularly valuable in biomarker discovery and systems biology applications.

The detection limits achieved using O-trimethylsilyl chloroacetate derivatization are exceptionally low, typically ranging from 125-300 pg for gas chromatography-mass spectrometry applications [25]. This sensitivity enables the detection and quantification of trace levels of target compounds in complex biological matrices.

The stability of trimethylsilyl derivatives prepared from O-trimethylsilyl chloroacetate is a critical factor in analytical applications. While most derivatives remain stable for several hours at room temperature, optimal analytical performance is achieved when samples are analyzed within 24 hours of derivatization [28]. This time constraint necessitates careful planning of analytical workflows to ensure reliable results.

Recent advances in derivatization methodology have focused on improving the stability and reproducibility of trimethylsilyl derivatives. The use of catalysts such as trimethylchlorosilane can enhance the derivatization efficiency for challenging compounds, while the addition of antioxidants can extend the stability of derivatives during analysis [25] [26].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Flammable;Irritant

Wikipedia

Trimethylsilyl chloroacetate

Dates

Last modified: 08-15-2023

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